8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Systematic Nomenclature and IUPAC Conventions
The compound 8-bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde derives its name from the fused bicyclic heteroaromatic system imidazo[1,2-a]pyridine . According to IUPAC rules, the parent structure is numbered such that the bridgehead nitrogen of the imidazole ring occupies position 1, and the pyridine nitrogen is assigned position 2. Substituents are then numbered based on their positions relative to this framework:
- A bromine atom is located at position 8 on the pyridine ring.
- A methyl group is attached to position 6 of the imidazole ring.
- A carbaldehyde functional group (-CHO) is situated at position 3 of the fused system.
This nomenclature aligns with the structural verification provided by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
Molecular Formula and Weight Analysis
The molecular formula C₉H₇BrN₂O reflects the compound’s atomic composition:
- 9 carbon atoms (including the aromatic system and substituents).
- 7 hydrogen atoms (aromatic and aliphatic).
- 1 bromine atom (as a substituent).
- 2 nitrogen atoms (in the imidazole and pyridine rings).
- 1 oxygen atom (in the aldehyde group).
Molecular weight calculation :
$$
\text{MW} = (9 \times 12.01) + (7 \times 1.01) + 79.90 + (2 \times 14.01) + 16.00 = 239.07 \, \text{g/mol}
$$
This matches experimental data from high-resolution mass spectrometry.
Table 1: Atomic composition and molecular weight
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 9 | 12.01 | 108.09 |
| H | 7 | 1.01 | 7.07 |
| Br | 1 | 79.90 | 79.90 |
| N | 2 | 14.01 | 28.02 |
| O | 1 | 16.00 | 16.00 |
| Total | 239.07 |
Crystallographic Data and Three-Dimensional Conformation
While explicit crystallographic data for this compound is not available in the provided sources, its three-dimensional conformation can be inferred from analogous imidazo[1,2-a]pyridine derivatives. The fused bicyclic system adopts a near-planar geometry , with slight distortions due to steric effects from the methyl and bromine substituents. Key structural features include:
- Bromine’s van der Waals radius (1.85 Å) causing minimal steric hindrance at position 8.
- Methyl group at position 6 introducing a minor torsional angle in the imidazole ring.
- Aldehyde group at position 3 participating in conjugation with the aromatic π-system, as evidenced by UV-Vis spectroscopy.
Computational models (e.g., density functional theory) predict a dihedral angle of ~5° between the imidazole and pyridine rings, optimizing orbital overlap for aromatic stability.
Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 2: Summary of spectroscopic data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 9.95 (s, CHO) | Aldehyde proton |
| ¹³C NMR | δ 191.2 (CHO) | Carbonyl carbon |
| IR | 1702 cm⁻¹ | C=O stretch |
| UV-Vis | λₘₐₐ 268 nm | Aromatic conjugation |
| MS | m/z 239.07 [M]⁺ | Molecular ion peak |
Properties
IUPAC Name |
8-bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-2-8(10)9-11-3-7(5-13)12(9)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUMCTHNWPJIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2C(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674516 | |
| Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-08-2 | |
| Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a compound of significant interest due to its unique structural characteristics and biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a bromine atom at the 8-position and a methyl group at the 6-position, contributing to its distinct chemical properties. Its structure includes both imidazole and pyridine heterocycles along with an aldehyde functional group, which enhances its reactivity and biological activity. The presence of these functional groups allows for various chemical modifications, making it a valuable building block in pharmaceutical synthesis .
Interaction with Enzymes
This compound exhibits significant interactions with various enzymes, particularly cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound's interaction may lead to the formation of reactive intermediates that can interact with proteins and nucleic acids, potentially resulting in cellular damage or therapeutic effects .
Effects on Cellular Processes
The compound influences several cellular processes, including:
- Cell Signaling Pathways : It modulates the activity of transcription factors that regulate gene expression related to cell proliferation and apoptosis.
- Gene Expression : Alterations in gene expression patterns have been observed, indicating potential roles in manipulating cellular pathways associated with disease states.
- Cellular Metabolism : It affects mitochondrial function, thereby influencing cellular energy metabolism .
Therapeutic Applications
Recent studies have highlighted the potential therapeutic applications of this compound in various contexts:
- Antimicrobial Activity : The compound has shown promising results against bacterial strains such as Staphylococcus aureus, indicating its potential use as an antimicrobial agent .
- Anti-Tuberculosis Activity : Analogues of imidazo[1,2-a]pyridine compounds have demonstrated significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB). For instance, high-throughput screening identified several compounds with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis .
Case Study 1: Antimicrobial Properties
A study investigating the antimicrobial properties of this compound revealed that it effectively inhibits the growth of Staphylococcus aureus. The mechanism of action involves disrupting essential biochemical pathways within bacterial cells, leading to cell death .
Case Study 2: Anti-TB Activity
Research focused on imidazo[1,2-a]pyridine derivatives showed that certain analogues possess potent anti-TB activity. For example, compounds were identified with an MIC90 as low as ≤0.006 μM against Mtb, demonstrating their potential as effective treatments for resistant TB strains .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Bromine at the 8th position; methyl group at the 6th | Versatile for further synthetic applications; significant biological activity |
| 6-Bromoimidazo[1,2-a]pyridine | Lacks methyl and aldehyde groups | Simpler structure leading to different chemical behavior |
| 6-Bromo-2-methylimidazo[1,2-a]pyridine | Bromine at the 6th position; different methyl placement | Distinct reactivity due to different functional groups |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 8-bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde, as effective agents against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds from this class have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) H37Rv strain. Notably, some derivatives exhibited even lower MIC values, indicating their potential as promising candidates for anti-TB drugs .
Synthesis of Bioactive Compounds
The compound serves as a crucial building block in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. For example, it has been utilized in palladium-catalyzed reactions to produce enantioenriched oxindoles and other complex structures . The versatility of this compound in synthetic pathways makes it a valuable intermediate in drug discovery.
Research on DNA Interactions
Studies have shown that imidazo[1,2-a]pyridines exhibit strong DNA binding affinities. The interaction of these compounds with DNA can lead to significant biological effects, including antitumor activity. The ability of this compound to intercalate with DNA makes it a subject of interest for further exploration in cancer research .
Development of Novel Therapeutics
The compound has been investigated for its potential therapeutic applications beyond antimicrobial activity. For example, modifications of its structure have led to the discovery of derivatives with enhanced activity against various pathogens and improved pharmacokinetic profiles . The ongoing research aims to optimize these compounds for clinical use.
Chemical Properties and Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Palladium-Catalyzed Reactions: These methods allow for the formation of complex structures with high selectivity.
- Metal-Free Direct Synthesis: Recent advancements have focused on metal-free approaches that simplify the synthesis while maintaining high yields .
Comparison with Similar Compounds
Substituent Positioning
- Bromine vs. Other Halogens : The bromine atom at position 8 in the target compound provides electronic and steric effects distinct from chlorine or fluorine derivatives. For example, 6-chloro-8-fluoroimidazo[1,2-a]pyridine (CAS: 1033202-10-6) may exhibit altered solubility due to smaller halogens but reduced reactivity compared to bromine .
- Methyl Group Placement : The methyl group at position 6 in the target compound minimizes steric hindrance compared to analogs like 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 728864-58-2), where the methyl at position 2 could interfere with binding interactions .
Functional Group Reactivity
- The aldehyde group at position 3 enables nucleophilic additions, contrasting with ester derivatives like ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 847446-55-3), which are tailored for hydrolytic stability .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs): Analogs with -NO₂ or -CF₃ substituents exhibit enhanced urease inhibition due to strong hydrogen bonding or electron-withdrawing effects . The bromine in the target compound may mimic these effects.
- Hydrogen Bond Donors: Compounds with -OH groups (e.g., 4i) show superior activity, suggesting the aldehyde in the target compound could serve as a hydrogen bond acceptor in drug design .
- Steric Effects : Bulky substituents (e.g., -N(CH₃)₂ in 4l) reduce potency, highlighting the advantage of the compact methyl group in the target compound .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the construction of the imidazo[1,2-a]pyridine core followed by selective bromination and formylation at the 3-position. The key steps include:
- Condensation of 2-aminopyridine derivatives with halogenated aldehydes or diketones.
- Cyclization to form the imidazo[1,2-a]pyridine ring.
- Electrophilic bromination at the 8-position.
- Introduction of the aldehyde group at the 3-position by formylation methods such as the Vilsmeier-Haack reaction.
Preparation via Condensation of 2-Amino-5-bromopyridine and 2-Bromomalonaldehyde
A widely reported method involves the direct condensation of 6-bromo-2-aminopyridine with 2-bromomalonaldehyde under microwave irradiation in a mixed ethanol-water solvent system. This method is efficient, rapid, and aligns with green chemistry principles.
Reaction Conditions and Procedure:
| Parameter | Details |
|---|---|
| Reactants | 6-bromo-2-aminopyridine (1.2 mmol), 2-bromomalonaldehyde (1.5 eq.) |
| Solvent | Ethanol-water mixture (1:1 v/v, 2 mL total) |
| Atmosphere | Inert (argon purge) |
| Heating Method | Microwave irradiation (initial 150 W power) |
| Temperature | 110 °C for halogen-substituted aminopyridines |
| Reaction Time | 10 minutes |
| Workup | Neutralization with triethylamine, extraction with dichloromethane, silica gel chromatography |
| Yield | Approximately 80% |
This approach yields the desired 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde as a yellow powder with high purity. The microwave-assisted protocol significantly reduces reaction time compared to conventional heating methods.
Electrophilic Bromination and Subsequent Cyclization
Another approach involves initial bromination of 2-aminopyridine derivatives using N-bromosuccinimide (NBS) in the presence of solvents such as DMF, followed by cyclization with α-bromoketones or ethyl 3-bromopyruvate to form the imidazo ring.
- Bromination: Electrophilic aromatic substitution with NBS introduces bromine at the 8-position of the imidazo[1,2-a]pyridine scaffold.
- Cyclization: Reaction of brominated 2-aminopyridine with ethyl 3-bromopyruvate under reflux conditions yields ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate intermediates.
- Hydrolysis: Alkaline hydrolysis of the ester intermediate produces the corresponding carboxylic acid.
- Formylation: Subsequent formylation at the 3-position can be achieved via Vilsmeier-Haack reaction or related aldehyde-introducing methods.
Metal-Free Direct Synthesis via Condensation with Bromomalonaldehyde
A catalyst-free, environmentally benign method involves the condensation of substituted 2-aminopyridines with bromomalonaldehyde in ethanol-water media under mild heating or microwave irradiation. This method is notable for its operational simplicity and high yields.
- Initial nucleophilic attack of the exocyclic amino group on bromomalonaldehyde.
- Elimination of water and intramolecular cyclization.
- Expulsion of bromide ion to form the imidazo[1,2-a]pyridine ring with aldehyde functionality at the 3-position.
This method is particularly suitable for synthesizing 3-carbaldehyde substituted imidazo[1,2-a]pyridines, including those with halogen substituents such as bromine at the 6- or 8-position.
Comparative Summary of Preparation Methods
Research Findings and Notes
- Microwave irradiation significantly accelerates the condensation reaction, reducing reaction times from hours to minutes while maintaining or improving yields.
- The use of bromomalonaldehyde as a bifunctional reagent enables simultaneous ring formation and aldehyde introduction, simplifying synthetic steps.
- Electrophilic bromination using NBS in DMF is a reliable method for selective bromination at the 8-position, which can be combined with subsequent cyclization or functional group transformations.
- The catalyst-free methods reported show excellent functional group tolerance and scalability, aligning with green chemistry principles.
- Purification typically involves silica gel chromatography with dichloromethane/acetone gradients, yielding yellow powders of high purity suitable for further derivatization.
Q & A
Q. What are the optimal synthetic routes for 8-bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde?
The compound is typically synthesized via multi-step reactions, including cyclization and functionalization. For example, imidazo[1,2-a]pyridine scaffolds are often prepared using Groebke–Blackburn–Bienaymé three-component reactions. Bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) . The aldehyde group at position 3 is introduced via formylation using Vilsmeier–Haack reagent (POCl₃/DMF). Yield optimization requires strict control of stoichiometry and reaction time, as over-bromination or side reactions may occur .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
1H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. The methyl group at position 6 resonates as a singlet (δ ~2.5 ppm), while the bromine atom deshields adjacent protons, causing splitting patterns in the aromatic region (δ 7.0–8.5 ppm). 13C NMR confirms the aldehyde carbon (δ ~190 ppm) and distinguishes between carbons adjacent to bromine (C8, δ ~115–120 ppm) and the methyl group (C6, δ ~20 ppm). Discrepancies in coupling constants or unexpected peaks may indicate regioisomeric impurities, requiring column chromatography or recrystallization for purification .
Q. What analytical techniques validate purity and stability?
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., dehalogenated byproducts).
- TGA/DSC : Assesses thermal stability; decomposition typically occurs above 200°C.
- XRPD : Confirms crystalline structure and polymorphism, critical for reproducibility in biological assays .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?
The 8-bromo group acts as a directing moiety in palladium-catalyzed couplings (e.g., Suzuki, Buchwald–Hartwig). Computational studies (DFT) suggest that electron-withdrawing effects of bromine stabilize transition states at the 2- and 3-positions, favoring arylation or amination at these sites. For example, Suzuki coupling with aryl boronic acids yields 2-aryl derivatives with >80% selectivity when using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C . Competing pathways (e.g., debromination) are minimized by avoiding strong bases like NaOH.
Q. What strategies address contradictory bioactivity data in kinase inhibition assays?
Discrepancies in IC₅₀ values may arise from differences in assay conditions (e.g., ATP concentration, pH). To resolve this:
- Perform surface plasmon resonance (SPR) to measure binding kinetics independently of enzymatic activity.
- Use molecular docking (AutoDock Vina) to model interactions with kinase ATP-binding pockets. The aldehyde group may form reversible Schiff bases with lysine residues, explaining time-dependent inhibition .
- Validate results across multiple cell lines to account for off-target effects .
Q. How can computational modeling optimize reaction conditions for scaled synthesis?
Quantum mechanical calculations (e.g., Gaussian 16) predict energy barriers for key steps like bromination or formylation. For instance, transition-state modeling identifies optimal temperatures to minimize byproducts. Coupled with machine learning (ICReDD’s reaction path search algorithms), these models reduce experimental iterations by 40–60% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
